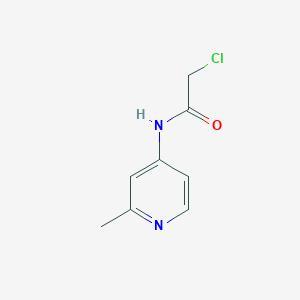
2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide
描述
2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their versatile chemical properties.
属性
分子式 |
C8H9ClN2O |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
2-chloro-N-(2-methylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-6-4-7(2-3-10-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) |
InChI 键 |
UMDGHRMMIWJKLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)NC(=O)CCl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
2-Chloroacetamide: A simpler analogue with similar reactivity.
N-(2-Methyl-pyridin-4-yl)-acetamide: Lacks the chlorine substituent, leading to different reactivity.
2-Chloro-N-(pyridin-4-yl)-acetamide: Similar structure but without the methyl group.
Uniqueness
2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interactions with other molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


